

# 4-Chlorobenzoyl Isothiocyanate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Chlorobenzoyl isothiocyanate

Cat. No.: B099199

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CAS Number: 16794-67-5

This technical guide provides an in-depth overview of **4-Chlorobenzoyl isothiocyanate**, a versatile reagent and building block for researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, synthesis and reactivity, safety information, and its role in the synthesis of biologically active compounds.

## Chemical and Physical Properties

**4-Chlorobenzoyl isothiocyanate** is a solid, often appearing as a light yellow powder, at room temperature. It is characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a 4-chlorobenzoyl moiety. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating heterocyclic compounds and thiourea derivatives. While specific solubility data is not readily available, related compounds like 4-chlorophenyl isothiocyanate exhibit low solubility in water but are soluble in organic solvents such as ethanol, benzene, and dimethyl sulfoxide (DMSO).<sup>[1]</sup>

Table 1: Physicochemical Properties of **4-Chlorobenzoyl Isothiocyanate**

Property	Value	Reference(s)
CAS Number	16794-67-5	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> CINOS	<a href="#">[2]</a>
Molecular Weight	197.64 g/mol	<a href="#">[2]</a>
Appearance	Light yellow powder/solid	<a href="#">[3]</a>
Melting Point	45-47 °C	
Boiling Point	300 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.29 g/cm <sup>3</sup>	<a href="#">[4]</a>
LogP	2.583	<a href="#">[4]</a>

## Spectral Data

Specific experimental spectral data for **4-chlorobenzoyl isothiocyanate** is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

- Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm<sup>-1</sup>. Additional peaks corresponding to the carbonyl (C=O) stretch (around 1680-1700 cm<sup>-1</sup>) and vibrations of the para-substituted benzene ring would also be present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The spectrum would show signals in the aromatic region, corresponding to the four protons on the chlorophenyl ring. Due to the para-substitution, this would likely appear as two sets of doublets.
  - <sup>13</sup>C NMR: The spectrum would show signals for the eight carbon atoms. The isothiocyanate carbon typically appears around 130-140 ppm, though the signal can be broad. The carbonyl carbon would be significantly downfield (likely >160 ppm), and four signals would be expected for the aromatic carbons.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns for benzoyl and isothiocyanate groups would be expected.

## Synthesis and Reactivity

### Synthesis of 4-Chlorobenzoyl Isothiocyanate

While a specific, detailed protocol for the synthesis of **4-chlorobenzoyl isothiocyanate** is not readily available in the reviewed literature, a general and widely used method for preparing acyl isothiocyanates can be adapted. The synthesis typically proceeds in two steps: the formation of the starting acyl chloride, followed by its conversion to the isothiocyanate.

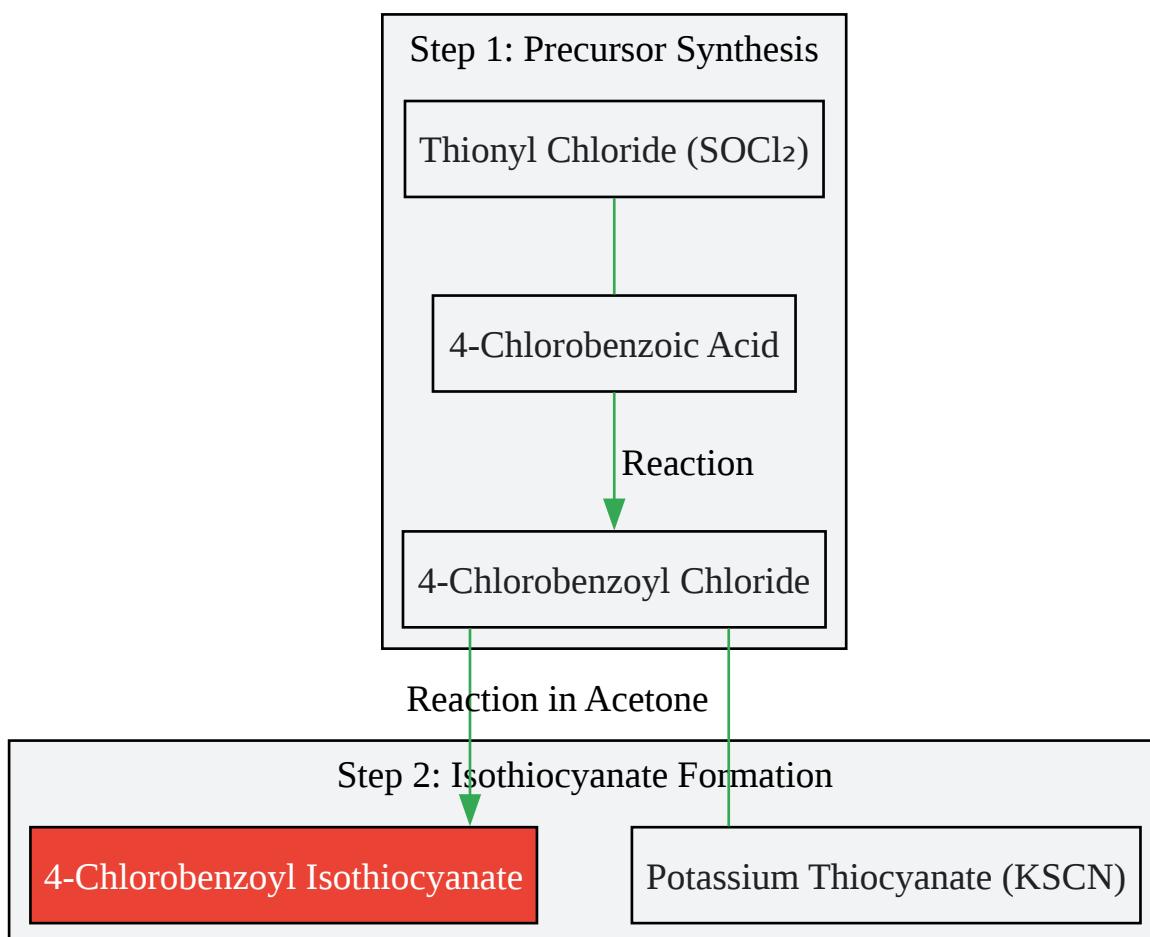
#### Experimental Protocol: General Synthesis of Acyl Isothiocyanates

This protocol is a representative method for the synthesis of acyl isothiocyanates from the corresponding acyl chloride and a thiocyanate salt.

- Step 1: Synthesis of 4-Chlorobenzoyl Chloride (Precursor)
  - 4-Chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ), often in an inert solvent like dichloromethane (DCM) or under neat conditions.
  - The reaction mixture is typically heated to drive the reaction to completion.
  - Excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-chlorobenzoyl chloride, which can be purified by distillation.
- Step 2: Synthesis of **4-Chlorobenzoyl Isothiocyanate**
  - Reagents and Equipment: 4-Chlorobenzoyl chloride, potassium thiocyanate (KSCN) or ammonium thiocyanate ( $\text{NH}_4\text{SCN}$ ), a suitable inert solvent (e.g., acetone, acetonitrile), round-bottom flask, magnetic stirrer, reflux condenser.
  - Procedure:

- A solution of 4-chlorobenzoyl chloride in the chosen solvent is prepared in a round-bottom flask.
- An equimolar amount of the thiocyanate salt is added to the solution.
- The reaction mixture is stirred, often with heating under reflux, for a period of time until the reaction is complete (monitoring by TLC or GC is recommended). The reaction involves a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride.
- Upon completion, the inorganic salt byproduct (e.g., KCl) is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude **4-chlorobenzoyl isothiocyanate**.
- The product can be further purified by recrystallization or column chromatography.[\[5\]](#)[\[6\]](#)

Below is a workflow diagram illustrating this general synthetic pathway.



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General Synthetic Pathway for **4-Chlorobenzoyl Isothiocyanate**.

## Reactivity and Applications

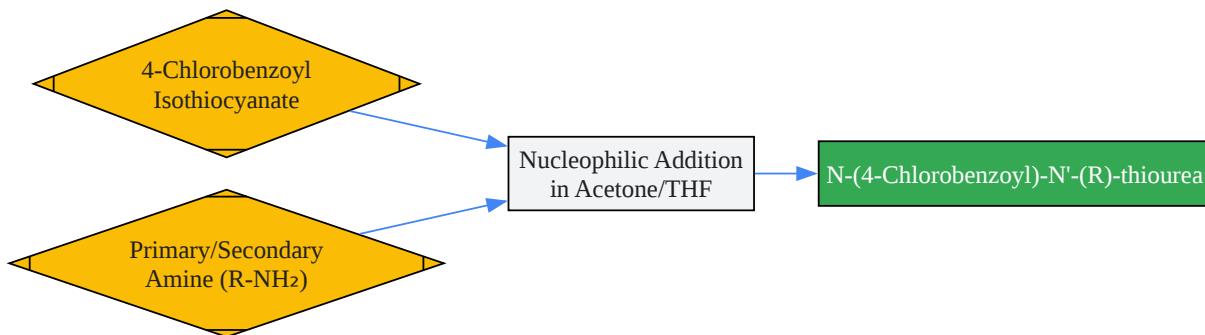
The isothiocyanate group is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as primary and secondary amines, alcohols, and thiols. This reactivity is central to its utility in organic synthesis.

A primary application of **4-chlorobenzoyl isothiocyanate** is in the synthesis of N-acylthiourea derivatives. These compounds are of significant interest in drug discovery due to their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9]

Experimental Protocol: General Synthesis of N-Acylthioureas

This protocol describes the reaction of an acyl isothiocyanate with a primary amine to form an N-acylthiourea derivative.

- Reagents and Equipment: **4-Chlorobenzoyl isothiocyanate**, a primary or secondary amine, a suitable solvent (e.g., acetone, tetrahydrofuran (THF)), round-bottom flask, magnetic stirrer.
- Procedure:
  - A solution of **4-chlorobenzoyl isothiocyanate** in the chosen solvent is prepared in a round-bottom flask.
  - An equimolar amount of the amine, dissolved in the same solvent, is added dropwise to the isothiocyanate solution at room temperature with stirring.
  - The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a few hours to ensure completion.
  - The resulting N-acylthiourea often precipitates from the solution and can be collected by filtration.
  - The product can be purified by recrystallization from a suitable solvent like ethanol.[10]



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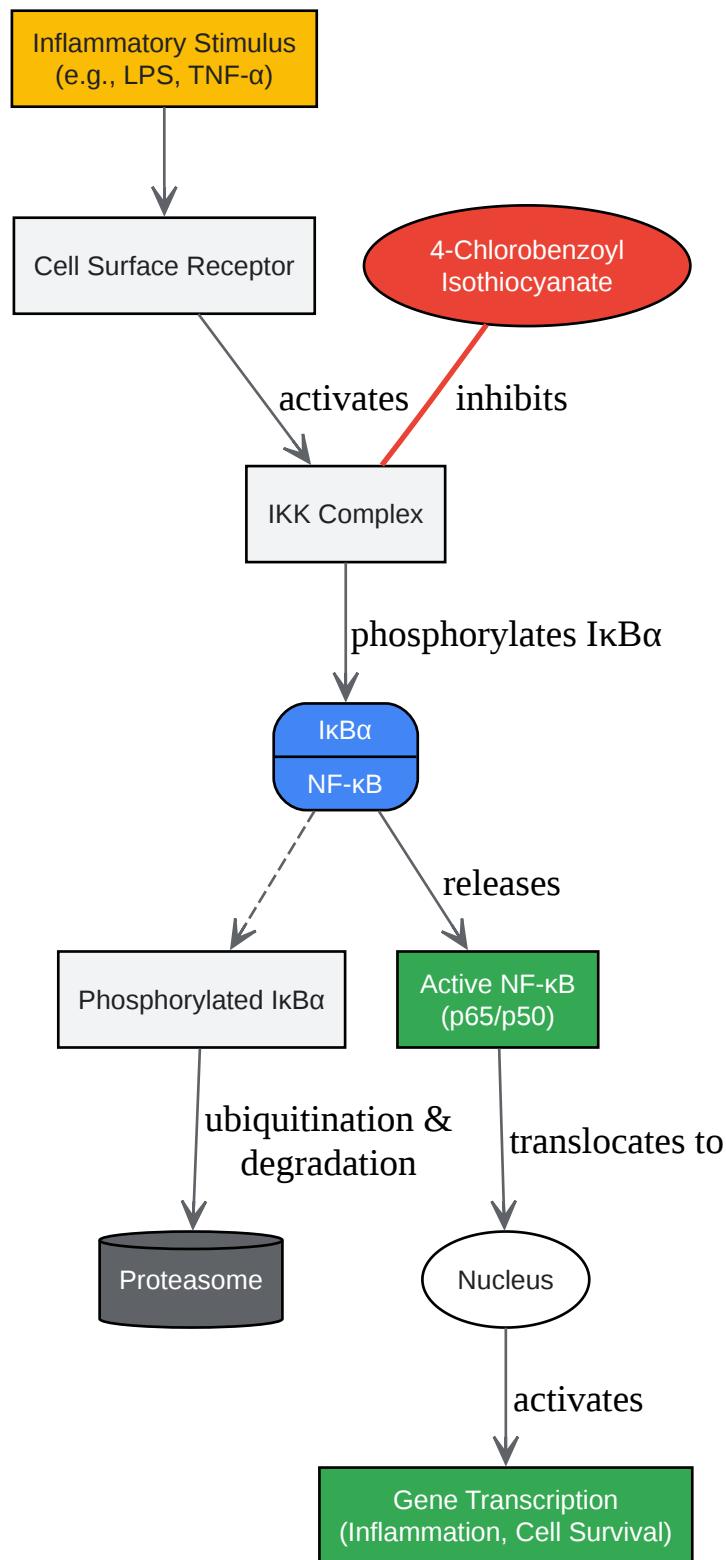
Reaction of **4-Chlorobenzoyl Isothiocyanate** with an Amine.

## Biological Activity and Signaling Pathways

Isothiocyanates, as a class of compounds, are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These effects are often mediated through the modulation of key cellular signaling pathways. While specific studies on **4-chlorobenzoyl isothiocyanate** are limited, the general mechanisms of action for isothiocyanates provide a strong indication of its potential biological role.

One of the most important pathways affected by isothiocyanates is the Nuclear Factor-kappa B (NF-κB) signaling pathway.<sup>[11]</sup> NF-κB is a transcription factor that plays a critical role in the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.

Isothiocyanates have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB $\alpha$ .<sup>[11][12]</sup> Normally, upon stimulation by pro-inflammatory signals (like LPS or TNF- $\alpha$ ), the IKK complex phosphorylates IκB $\alpha$ , leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Isothiocyanates can suppress the phosphorylation of IKK, thereby stabilizing IκB $\alpha$  and sequestering NF-κB in the cytoplasm.<sup>[12]</sup>



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Inhibition of the NF-κB Signaling Pathway by Isothiocyanates.

## Safety and Handling

**4-Chlorobenzoyl isothiocyanate** is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Information for **4-Chlorobenzoyl Isothiocyanate**

Hazard Type	GHS Classification	Precautionary Statements	Reference(s)
Acute Toxicity, Oral	H301: Toxic if swallowed	P264, P270, P301+P310, P330, P405, P501	
Skin Sensitization	H317: May cause an allergic skin reaction	P261, P272, P280, P302+P352, P333+P313, P363	
Serious Eye Damage	H318: Causes serious eye damage	P280, P305+P351+P338, P310	

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture. Keep the container tightly closed.
- **Disposal:** Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

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